molecular formula C7H8BrF2NO B1383712 4-(Aminomethyl)-2,6-difluorophenol hydrobromide CAS No. 2060062-39-5

4-(Aminomethyl)-2,6-difluorophenol hydrobromide

Cat. No.: B1383712
CAS No.: 2060062-39-5
M. Wt: 240.05 g/mol
InChI Key: RNICADBIAXPMSX-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-2,6-difluorophenol hydrobromide is a chemical compound with the molecular formula C7H8F2NO·HBr It is a derivative of phenol, where the phenol ring is substituted with aminomethyl and difluoro groups

Scientific Research Applications

4-(Aminomethyl)-2,6-difluorophenol hydrobromide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with . Specific information on the mechanism of action for “4-(Aminomethyl)-2,6-difluorophenol hydrobromide” is not available in the sources I found.

Safety and Hazards

Safety data sheets provide information about the hazards of a chemical and the associated safety precautions . For “4-(Aminomethyl)phenol hydrobromide”, it’s recommended to avoid breathing mist, gas, or vapors and to avoid contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-2,6-difluorophenol hydrobromide typically involves the following steps:

    Starting Material: The synthesis begins with 2,6-difluorophenol as the starting material.

    Aminomethylation: The phenol undergoes aminomethylation, where an aminomethyl group is introduced to the aromatic ring. This can be achieved using formaldehyde and ammonia or a primary amine under acidic conditions.

    Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by reacting the aminomethylated product with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of 2,6-difluorophenol are aminomethylated using automated reactors.

    Purification: The crude product is purified through crystallization or recrystallization techniques.

    Hydrobromide Salt Formation: The purified aminomethylated product is then converted to its hydrobromide salt form.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-2,6-difluorophenol hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the aminomethyl group to a primary amine.

    Substitution: The difluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Primary amine derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)phenol hydrobromide: Similar structure but lacks the difluoro groups.

    4-(Aminomethyl)catechol hydrobromide: Contains additional hydroxyl groups on the aromatic ring.

    3,4-Dihydroxybenzylamine hydrobromide: Similar aminomethyl group but different substitution pattern on the phenol ring.

Uniqueness

4-(Aminomethyl)-2,6-difluorophenol hydrobromide is unique due to the presence of both aminomethyl and difluoro groups, which confer distinct chemical and biological properties. The difluoro groups enhance the compound’s stability and reactivity, making it a valuable intermediate in various synthetic and research applications.

Properties

IUPAC Name

4-(aminomethyl)-2,6-difluorophenol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO.BrH/c8-5-1-4(3-10)2-6(9)7(5)11;/h1-2,11H,3,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNICADBIAXPMSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)O)F)CN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2060062-39-5
Record name 4-(aminomethyl)-2,6-difluorophenol hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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